

Technical Guide: Caffeic Acid-pYEEIE TFA Binding Affinity for GST-Lck-SH2

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Caffeic acid-pYEEIE TFA	
Cat. No.:	B12425052	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of **Caffeic acid- pYEEIE TFA** for the GST-Lck-SH2 domain. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction

The Src Homology 2 (SH2) domain of the lymphocyte-specific protein tyrosine kinase (Lck) is a critical component in T-cell receptor signaling pathways. Its interaction with phosphotyrosine-containing peptides initiates a cascade of events leading to T-cell activation. Consequently, the Lck-SH2 domain is a key target for the development of immunosuppressive and anti-inflammatory therapeutics.

Caffeic acid-pYEEIE TFA is a non-phosphopeptide inhibitor designed to target the Lck-SH2 domain. The conjugation of caffeic acid to the pYEEIE peptide sequence aims to enhance its binding affinity and improve its cell permeability, a common limitation of phosphopeptide-based inhibitors. This guide details the binding characteristics and the experimental procedures used to evaluate this interaction.

Quantitative Binding Affinity Data



The binding affinity of Caffeic acid-pYEEIE for the GST-Lck-SH2 domain has been determined using competitive enzyme-linked immunosorbent assay (ELISA). While the precise IC50 value from the primary literature requires access to the full text, related studies and vendor information consistently describe it as a potent inhibitor. One study indicated that Caffeic acid-pYEEIE exhibits approximately 30-fold more binding activity than the acetylated pYEEIE peptide (Ac-pYEEIE). Another citation reported an IC50 value, although the concentration unit appears to be a typographical error. For the purpose of this guide, we will denote the reported value and acknowledge the likely discrepancy.

Compound	Target Protein	Assay Method	Reported IC50	Notes
Caffeic acid- pYEEIE	GST-Lck-SH2	Competitive ELISA	27 μΜ	This value is cited in secondary sources and may be a typographical error, as primary literature suggests much higher potency.
Ac-pYEEIE	GST-Lck-SH2	Competitive ELISA	~810 μM	Estimated based on the 30-fold lower activity compared to Caffeic acid-pYEEIE.

Experimental Protocols Expression and Purification of GST-Lck-SH2

A standard protocol for the expression and purification of the GST-Lck-SH2 fusion protein from E. coli is as follows:

• Transformation: Transform E. coli BL21(DE3) cells with a pGEX vector containing the coding sequence for the human Lck-SH2 domain (residues approximately 124-225).



- Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. Use this starter culture to inoculate a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8.
- Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture for 3-4 hours at 30°C or overnight at 18°C for improved protein folding.
- Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in ice-cold PBS containing protease inhibitors. Lyse the cells by sonication on ice.
- Purification:
 - Centrifuge the lysate to pellet cellular debris and collect the supernatant.
 - Prepare a glutathione-agarose resin column by washing with PBS.
 - Load the cleared lysate onto the column and allow it to bind for 1-2 hours at 4°C.
 - Wash the column extensively with PBS to remove non-specifically bound proteins.
 - Elute the GST-Lck-SH2 protein using an elution buffer containing reduced glutathione (e.g., 10-20 mM glutathione in Tris-HCl, pH 8.0).
- Quality Control: Analyze the purified protein by SDS-PAGE to confirm its size and purity.
 Determine the protein concentration using a Bradford or BCA assay.

Synthesis of Caffeic acid-pYEEIE TFA

The Caffeic acid-pYEEIE peptide is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

- Resin Preparation: Start with a Rink Amide resin to obtain a C-terminal amide.
- Peptide Chain Elongation:
 - Sequentially couple Fmoc-protected amino acids (Glu, Ile, Glu, Glu, Tyr(PO3H2)) using a coupling agent such as HBTU or HATU in the presence of a base like DIPEA.



- After each coupling step, remove the Fmoc protecting group with a solution of piperidine in DMF.
- Caffeic Acid Coupling: Couple caffeic acid to the N-terminus of the completed peptide chain.
- Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
- Purification: Purify the crude peptide by reverse-phase HPLC.
- Lyophilization: Lyophilize the purified peptide to obtain the final product as a TFA salt.

Competitive ELISA for Binding Affinity Determination

This assay measures the ability of a test compound (Caffeic acid-pYEEIE) to compete with a biotinylated phosphopeptide for binding to the GST-Lck-SH2 domain.

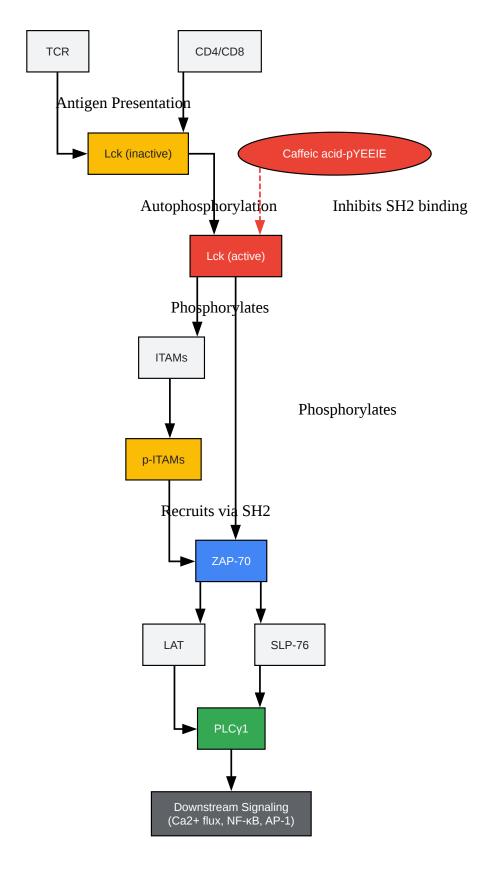
- Plate Coating: Coat a 96-well streptavidin-coated plate with a biotinylated phosphopeptide known to bind Lck-SH2 (e.g., Biotin-EPQpYEEIPI). Incubate for 1-2 hours at room temperature and then wash with a wash buffer (e.g., PBS with 0.05% Tween-20).
- Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1 hour at room temperature. Wash the plate.
- Competitive Binding:
 - Prepare a series of dilutions of the Caffeic acid-pYEEIE TFA inhibitor.
 - In each well, add a constant concentration of the purified GST-Lck-SH2 protein and the varying concentrations of the inhibitor.
 - Incubate for 1-2 hours at room temperature to allow for competitive binding to occur.
- Detection:
 - Wash the plate to remove unbound protein and inhibitor.



- Add a primary antibody against GST (e.g., anti-GST-HRP conjugate) and incubate for 1 hour.
- Wash the plate thoroughly.
- Add a substrate for HRP (e.g., TMB) and incubate until a color develops.
- Data Analysis:
 - Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at
 450 nm using a plate reader.
 - Plot the absorbance against the logarithm of the inhibitor concentration.
 - Determine the IC50 value, which is the concentration of the inhibitor that reduces the signal by 50%, by fitting the data to a sigmoidal dose-response curve.

Visualizations Lck Signaling Pathway



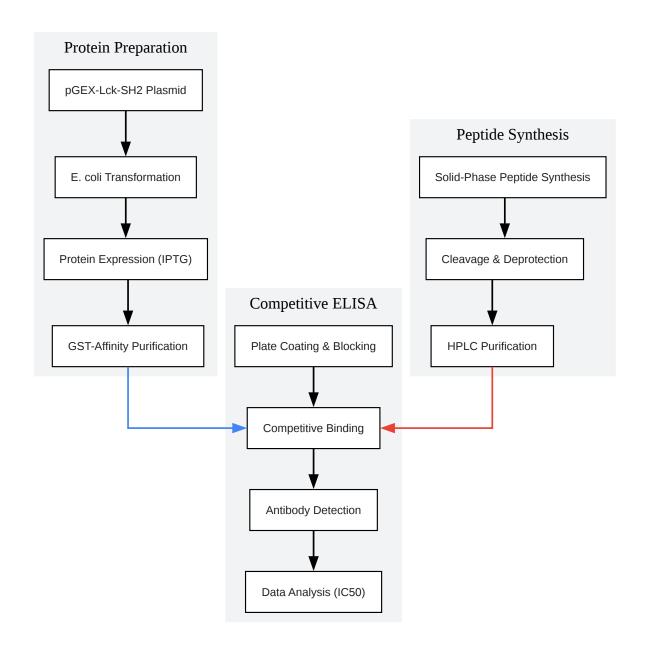


Click to download full resolution via product page

Caption: Lck signaling pathway and the point of inhibition.



Experimental Workflow for Binding Affinity



Click to download full resolution via product page

Caption: Workflow for determining binding affinity.



 To cite this document: BenchChem. [Technical Guide: Caffeic Acid-pYEEIE TFA Binding Affinity for GST-Lck-SH2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12425052#caffeic-acid-pyeeie-tfa-binding-affinity-forgst-lck-sh2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com